4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester
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Overview
Description
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester is a complex organic compound used primarily in organic synthesis and peptide chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . This method is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, Csp3–H bond oxidation can occur.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide.
Reduction: Trifluoroacetic acid, HCl.
Substitution: Various nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of the free amine after Boc group removal.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester involves the protection of amines through the Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine . This allows for selective protection and deprotection of amines during chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OBzl)-OH: N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester.
Boc-Asp(OBzl)-OH 98%: Another variant of N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester.
Uniqueness
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester is unique due to its specific structure, which includes both a benzyl and a Boc protecting group. This dual protection allows for greater versatility in synthetic applications compared to compounds with only one type of protecting group.
Properties
IUPAC Name |
methyl 4-[[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22(14-16-8-6-5-7-9-16)15-17-10-12-18(13-11-17)19(23)25-4/h5-13H,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRONHSNIDBFNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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